molecular formula C20H28N2O2 B2613844 6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one CAS No. 1795185-77-1

6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one

Cat. No. B2613844
CAS RN: 1795185-77-1
M. Wt: 328.456
InChI Key: CWOFCYSYPIIFNX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom, and two methyl groups attached to it. It also has a bicyclic heptanone structure, which is a seven-membered ring with a ketone functional group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The morpholine ring and the bicyclic heptanone structure will contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound will be influenced by the functional groups present. The ketone group in the heptanone ring and the nitrogen in the morpholine ring are likely to be reactive sites. They may undergo reactions such as reduction, acylation, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .

properties

IUPAC Name

6-[[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]methyl]-6-azabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-13-7-8-14(2)17(9-13)19-10-21(15(3)11-24-19)12-22-18-6-4-5-16(18)20(22)23/h7-9,15-16,18-19H,4-6,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOFCYSYPIIFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1CN2C3CCCC3C2=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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